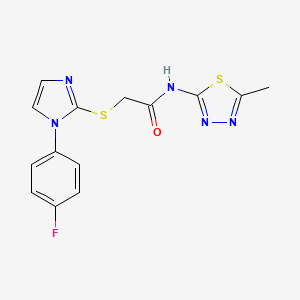

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-((1-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with a 4-fluorophenyl group at the N1 position and a thioether-linked acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazole ring. This structure integrates key pharmacophores:

- Imidazole: A nitrogen-containing heterocycle known for its role in drug design due to hydrogen-bonding capabilities and metabolic stability.

- 4-Fluorophenyl: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle contributing to π-stacking interactions and improved bioavailability.

The compound’s molecular formula is C₁₆H₁₃FN₆OS₂, with a molecular weight of 396.43 g/mol (calculated). Its synthesis likely involves coupling a thiol-functionalized imidazole intermediate (e.g., 5-(4-fluorophenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5OS2/c1-9-18-19-13(23-9)17-12(21)8-22-14-16-6-7-20(14)11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIHGBYHUGZVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with carbon disulfide.

Coupling Reactions: The final compound is formed by coupling the imidazole and thiadiazole intermediates through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or magnetic properties.

Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with various biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Imidazole Substituents : Electron-withdrawing groups (e.g., 4-fluoro in the target) improve membrane permeability compared to electron-donating groups (e.g., 4-methoxy in ). Halogenated aryl groups (e.g., 3,4-dichloro in ) may increase cytotoxicity but reduce solubility.

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Spectroscopic Insights :

- The target compound’s ¹H NMR is expected to show distinct signals for the 4-fluorophenyl aromatic protons (δ ~7.6–8.2) and the methyl group on the thiadiazole (δ ~2.5).

- IR C=O stretches (~1680 cm⁻¹) align with acetamide carbonyl vibrations in analogs .

Biological Activity

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, highlighting relevant studies and findings.

Chemical Structure and Properties

The compound features an imidazole ring linked to a thiol group and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 338.42 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. Inhibition of this enzyme can lead to decreased glucose absorption, making it a potential candidate for managing diabetes.

- Antimicrobial Activity : Research indicates that derivatives of imidazole and thiadiazole exhibit significant antimicrobial properties. The compound's structure suggests it may interfere with microbial cell wall synthesis or function as a receptor antagonist .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, compounds with similar structures were tested against various cancer cell lines, demonstrating promising results:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | MCF7 (Breast) | 5.67 |

| A549 (Lung) | 7.89 | |

| HCT116 (Colon) | 6.20 |

These results indicate that the compound may possess selective cytotoxicity towards cancer cells while exhibiting low toxicity against normal cells .

Antimicrobial Activity

In vitro studies have shown that the compound exhibits activity against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

A notable study involved synthesizing various imidazole derivatives and evaluating their biological activities. One derivative demonstrated potent anti-tubercular activity with an MIC of 3.125 µg/mL against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship indicated that specific substitutions on the imidazole ring significantly influenced the biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate under reflux conditions, followed by recrystallization in ethanol . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and reaction time (e.g., 8–12 hours under reflux).

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm bond connectivity and functional groups. Elemental analysis (C, H, N, S) is critical to verify purity (>95%). For example, discrepancies between calculated and observed elemental percentages (e.g., ±0.3% tolerance) indicate impurities .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : In vitro assays (e.g., COX-1/COX-2 inhibition) are used to evaluate anti-inflammatory potential. Compare IC₅₀ values against reference drugs (e.g., celecoxib). For instance, analogs of this compound showed IC₅₀ values of 0.8–1.2 µM for COX-2, suggesting selective inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the imidazole or thiadiazole rings) influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies. For example:

- Replace the 4-fluorophenyl group with bromo or methoxy substituents and measure changes in COX inhibition.

- Modify the thiadiazole methyl group to larger alkyl chains and assess solubility vs. activity trade-offs .

- Data Table :

| Substituent (R) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 4-Fluorophenyl | 1.0 | 0.12 |

| 4-Bromophenyl | 1.3 | 0.09 |

| 4-Methoxyphenyl | 0.8 | 0.18 |

Q. How can molecular docking explain the compound’s interaction with target enzymes like COX-2?

- Methodology : Use software (e.g., AutoDock Vina) to model binding poses. For example:

- The thiadiazole ring forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2’s active site.

- The fluorophenyl group occupies a hydrophobic pocket near Val523, enhancing selectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodology :

- Standardize assay conditions (e.g., enzyme concentration, pH, temperature).

- Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Cross-reference with structurally similar compounds (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) to identify trends .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.